1-Butanone, 1-cyclopropyl-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 1-cyclopropyl-3-methoxy- is an organic compound with the molecular formula C8H14O2. It is a ketone featuring a cyclopropyl group and a methoxy group attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanone, 1-cyclopropyl-3-methoxy- can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with methoxyacetone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of 1-Butanone, 1-cyclopropyl-3-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The raw materials used are often readily available and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 1-Butanone, 1-cyclopropyl-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Butanone, 1-cyclopropyl-3-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Butanone, 1-cyclopropyl-3-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and binding affinity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Cyclopropylmethanol: Similar structure but with a hydroxyl group instead of a methoxy group.
Cyclopropylmethyl ketone: Lacks the methoxy group but has a similar cyclopropyl and ketone structure.
Methoxyacetone: Contains a methoxy group but lacks the cyclopropyl group.
Uniqueness: 1-Butanone, 1-cyclopropyl-3-methoxy- is unique due to the combination of the cyclopropyl and methoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
654643-26-2 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-cyclopropyl-3-methoxybutan-1-one |
InChI |
InChI=1S/C8H14O2/c1-6(10-2)5-8(9)7-3-4-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
MNZOCQXJTZZXII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.